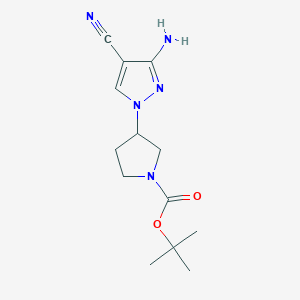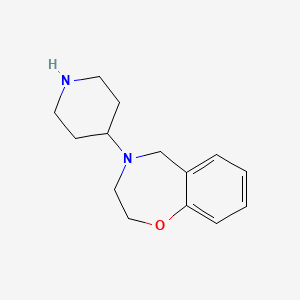![molecular formula C14H14BClO3 B1465595 {4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid CAS No. 475652-18-7](/img/structure/B1465595.png)
{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid
Overview
Description
“{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid” is a chemical compound with a molecular weight of 276.53 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid” is 1S/C14H14BClO3/c1-10-8-12(15(17)18)4-7-14(10)19-9-11-2-5-13(16)6-3-11/h2-8,17-18H,9H2,1H3 .Physical And Chemical Properties Analysis
“{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid” is a powder at room temperature .Scientific Research Applications
Medicinal Chemistry: Synthesis of Indole Derivatives
This compound is utilized in the synthesis of indole derivatives, which are significant in medicinal chemistry due to their biological activity. Indole derivatives have been explored for their potential in treating cancer, microbial infections, and various disorders . The boronic acid moiety can facilitate the construction of indole rings, which are prevalent in natural products and pharmaceuticals.
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
In organic synthesis, this boronic acid derivative is a valuable reagent for Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The stability and reactivity of boronic acids make them suitable for such transformations.
Drug Discovery: Antiviral and Antimicrobial Agents
The compound’s role in drug discovery is linked to its use in developing antiviral and antimicrobial agents . By incorporating the boronic acid into various molecular scaffolds, researchers can create new compounds with potential therapeutic applications against infectious diseases.
Pharmacology: Biological Activity Screening
Pharmacologically, “{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid” can be part of the synthesis pathway for molecules used in biological activity screening . These activities include antihypertensive, anti-inflammatory, and neuroprotective properties, contributing to the discovery of new drugs.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound may be involved in the study of enzyme inhibition . Boronic acids can mimic the transition states of biochemical reactions, thus serving as inhibitors for enzymes like proteases, which are crucial in understanding disease mechanisms and developing treatments.
Materials Science: Polymer and Optoelectronics
Lastly, in materials science, boronic acids are used in the development of polymers and optoelectronic materials . Their ability to form stable covalent bonds with various substrates allows for the creation of innovative materials with desired properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[4-[(4-chlorophenyl)methoxy]-3-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BClO3/c1-10-8-12(15(17)18)4-7-14(10)19-9-11-2-5-13(16)6-3-11/h2-8,17-18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVSUAJHCGSCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1465513.png)

![Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1465517.png)
![3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione](/img/structure/B1465519.png)
![Imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B1465520.png)
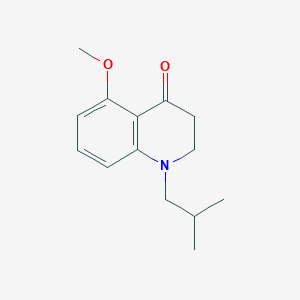
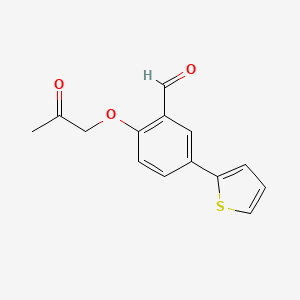
![(3S,7R,8AS)-3-(tert-butyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465523.png)

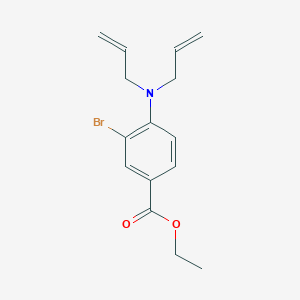
![5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid](/img/structure/B1465529.png)
